REACTION_CXSMILES
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[O-:1][CH2:2][CH3:3].[Na+].[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8](F)[CH:7]=1>C(O)C>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]([O:1][CH2:2][CH3:3])[CH:7]=1 |f:0.1|
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Name
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|
Quantity
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8.6 mL
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Type
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reactant
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Smiles
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[O-]CC.[Na+]
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Name
|
|
Quantity
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3 g
|
Type
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reactant
|
Smiles
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ClC1=CC(=C(C=C1)[N+](=O)[O-])F
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)O
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Type
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CUSTOM
|
Details
|
was stirred for a further hour
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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the residue was diluted with ethyl acetate
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Type
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WASH
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Details
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the solution was washed with water (×2)
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Type
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DRY_WITH_MATERIAL
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Details
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The solution was dried over MgSO4
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
ClC1=CC(=C(C=C1)[N+](=O)[O-])OCC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |